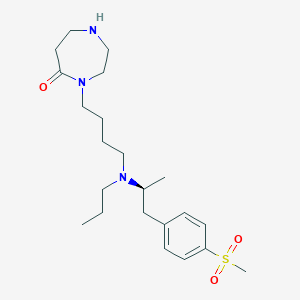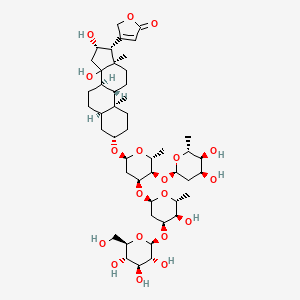
Deacetyllanatoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deacetyllanatoside B, also known as Deslanoside, is a cardiotonic glycoside derived from the leaves of Digitalis lanata . It is a small molecule with a chemical formula of C47H74O19 . The compound is used for the treatment and management of congestive cardiac insufficiency, arrhythmias, and heart failure .
Molecular Structure Analysis
The molecular structure of this compound consists of a steroid nucleus attached to a sugar side-chain of variable length . The average weight of the molecule is 943.0791 g/mol, and the monoisotopic weight is 942.482430186 g/mol .Scientific Research Applications
Epigenetic Regulation and Cancer Treatment
Deacetyllanatoside B, as part of the broader class of histone deacetylase (HDAC) inhibitors, plays a significant role in epigenetic regulation. These compounds are integral in cancer treatment due to their ability to modify gene expression by affecting chromatin structure. HDAC inhibitors, including this compound, are being investigated for their potential in treating various forms of cancer, particularly in inducing apoptosis, growth arrest, and differentiation in cancer cells. They are known to act on both histone and non-histone proteins, influencing cellular processes significantly (Seto & Yoshida, 2014).
Impact on Immune Response
HDAC inhibitors like this compound have been noted for their effects on the immune system. These compounds can modulate both innate and adaptive immune responses, holding potential in the treatment of inflammatory diseases. However, their impact can be double-edged, as they might also exacerbate certain conditions such as atherosclerosis. The specific roles of individual HDACs in immune responses are complex and vary widely, which is critical in considering their therapeutic applications (Shakespear et al., 2011).
Radioprotection and Radiotherapy Sensitization
Research has also explored the role of HDAC inhibitors in radioprotection and sensitization. They have been shown to protect against radiation-induced damage and improve the efficacy of radiotherapy in cancer treatment. This dual role highlights their potential as adjuncts in radiation therapy, either enhancing the therapeutic effects or mitigating radiation-induced damage in normal tissues (Karagiannis & El-Osta, 2006).
Cardiac Therapy
There is emerging evidence of the therapeutic potential of HDAC inhibitors in heart failure. These compounds are known to regulate gene expression and cellular signaling in the heart, suggesting their possible use in treating heart diseases. The precise mechanisms through which they exert their effects in cardiac therapy are an area of active research (McKinsey, 2012).
Mechanism of Action
Deacetyllanatoside B, like other cardiotonic glycosides, works by inhibiting the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin . It also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Deacetyllanatoside B involves several steps, including protection, glycosylation, deprotection, and acetylation.", "Starting Materials": [ "Lanatoside C", "Methyl iodide", "Silver oxide", "Tetrabutylammonium fluoride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroacetic acid", "Sodium hydroxide" ], "Reaction": [ "Lanatoside C is protected with methyl iodide and silver oxide to form methylated lanatoside C.", "The protected lanatoside is then reacted with a glycosyl donor using tetrabutylammonium fluoride as a catalyst to form Deacetyllanatoside B.", "The protecting group is removed through deprotection with acetic anhydride and pyridine.", "The final step involves acetylation with chloroacetic acid and sodium hydroxide to produce Deacetyllanatoside B." ] } | |
| 19855-39-1 | |
Molecular Formula |
C47H74O19 |
Molecular Weight |
943.1 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C47H74O19/c1-20-41(64-35-15-29(50)42(21(2)60-35)65-36-16-30(51)43(22(3)61-36)66-44-40(56)39(55)38(54)32(18-48)63-44)28(49)14-34(59-20)62-25-8-10-45(4)24(13-25)6-7-27-26(45)9-11-46(5)37(23-12-33(53)58-19-23)31(52)17-47(27,46)57/h12,20-22,24-32,34-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31+,32-,34+,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1 |
InChI Key |
GUXZNBKFWVYHTD-BSRJTRJGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CC(C8C9=CC(=O)OC9)O)O)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O |
Appearance |
Solid powder |
| 19855-39-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Purpurea glycoside B; Glucogitoxin; Deacetyllanatoside B; |
Origin of Product |
United States |
Q1: What is the primary structural difference between Purpurea glycoside A and Purpurea glycoside B?
A: Both Purpurea glycoside A and B are cardiac glycosides found in Digitalis purpurea. The key structural difference lies in the presence of an acetyl group. Purpurea glycoside A possesses an acetyl group, while Purpurea glycoside B lacks this acetyl group, hence its alternative name, Deacetyllanatoside B. []
Q2: How abundant is Purpurea glycoside B in Digitalis purpurea leaves compared to other cardiac glycosides?
A: Research indicates that Purpurea glycoside B is a significant component of the cardiac glycosides found in Digitalis purpurea leaves. One study found the content to be approximately 0.03%, making it more abundant than digitoxin, gitoxin, purpurea glycoside A, strospeside, gitorin, and diginin in the tested samples. []
Q3: What analytical techniques are commonly employed to identify and quantify Purpurea glycoside B in plant material?
A: Several methods have been successfully used to analyze Purpurea glycoside B. Researchers often utilize a combination of chromatography and spectroscopy techniques. Micro-HPLC, often coupled with UV detection, is a powerful tool for separating and quantifying Purpurea glycoside B in complex mixtures extracted from Digitalis purpurea leaves. [] Thin-layer chromatography (TLC), particularly reversed-phase TLC, is another viable option, often combined with densitometry for quantification. []
Q4: Can you elaborate on the extraction and isolation process of Purpurea glycoside B from Digitalis purpurea?
A: A common approach involves extracting dried Digitalis purpurea leaf powder with a solvent mixture like ethanol/chloroform. [] This initial extract is further purified using techniques like Sep-Pak silica cartridges or preparative thin-layer chromatography. [, ] The purified extract can then undergo further separation, typically with methods like column chromatography employing neutral alumina, to isolate Purpurea glycoside B. []
Q5: What is the pharmacological significance of Purpurea glycoside B?
A: Purpurea glycoside B, like other cardiac glycosides, exhibits cardiotonic activity. [] This means it can influence the force of heart muscle contractions. While specific studies on Purpurea glycoside B's mechanism are limited in the provided literature, it likely shares a similar mechanism with other cardiac glycosides, involving the inhibition of Na+/K+-ATPase in heart muscle cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


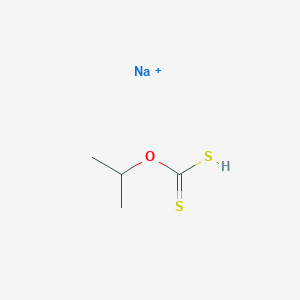
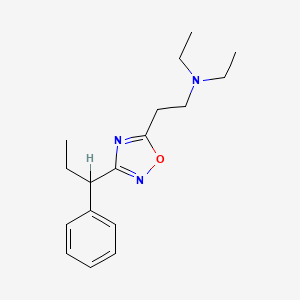
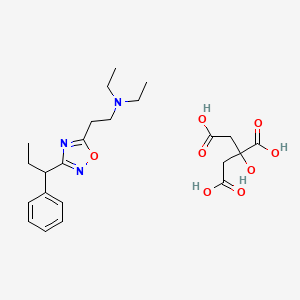
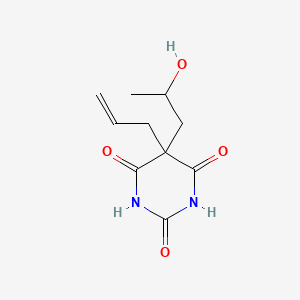
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)
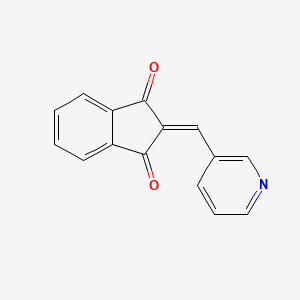
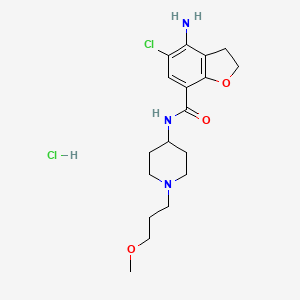
![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
![N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide](/img/structure/B1679806.png)

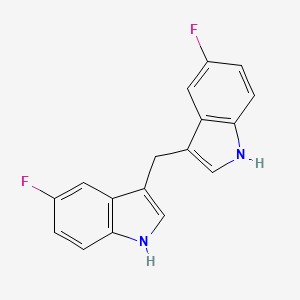
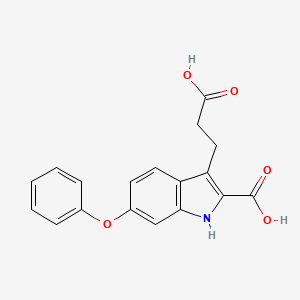
![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)
